molecular formula C11H12N2O5 B5739936 methyl N-(2-methyl-3-nitrobenzoyl)glycinate

methyl N-(2-methyl-3-nitrobenzoyl)glycinate

Cat. No. B5739936
M. Wt: 252.22 g/mol
InChI Key: WASJYXIOVVLIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-methyl-3-nitrobenzoyl)glycinate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and agriculture. This compound is also known as MNNG and has a molecular formula of C11H11N2O5.

Mechanism of Action

The mechanism of action of MNNG involves its ability to act as a nucleophile and undergo nucleophilic substitution reactions with electrophilic compounds. This property makes it useful in the synthesis of various functionalized molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNNG have not been extensively studied. However, some studies have suggested that the compound may have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

MNNG has several advantages for lab experiments, including its ease of synthesis, high yield, and stability under various conditions. However, the compound has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on MNNG, including:
1. Further studies on the compound's potential applications in material science, particularly in the synthesis of functionalized polymers and dendrimers.
2. Investigation of the compound's potential as a building block in the synthesis of novel drug molecules.
3. Studies on the biochemical and physiological effects of MNNG to determine its potential as a therapeutic agent.
4. Development of more efficient and environmentally friendly synthesis methods for MNNG.
5. Exploration of the potential use of MNNG in agriculture as a pesticide or herbicide.
In conclusion, MNNG is a chemical compound with promising potential applications in various fields. Further research is needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis method of MNNG involves the reaction of 2-methyl-3-nitrobenzoic acid with glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions, followed by purification using column chromatography.

Scientific Research Applications

MNNG has been extensively studied for its potential applications in material science, particularly in the synthesis of functionalized polymers and dendrimers. The compound has also shown promising results in the field of pharmaceuticals, where it has been used as a building block in the synthesis of novel drug molecules.

properties

IUPAC Name

methyl 2-[(2-methyl-3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7-8(4-3-5-9(7)13(16)17)11(15)12-6-10(14)18-2/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJYXIOVVLIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[(2-methyl-3-nitrophenyl)carbonyl]glycinate

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